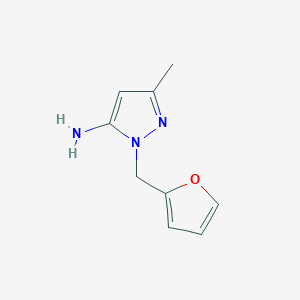

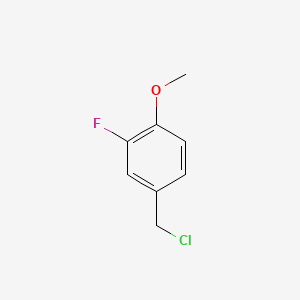

![molecular formula C11H13N3O2S B1299328 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine CAS No. 842973-58-4](/img/structure/B1299328.png)

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

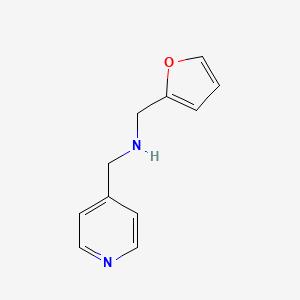

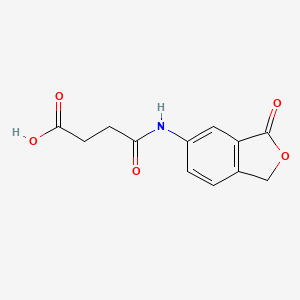

The compound 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a derivative of the 1,3,4-thiadiazole class, which is known for its diverse biological activities. The methoxy group and the phenoxy-ethyl extension on the thiadiazole core are structural features that can significantly influence the compound's biological properties and interactions with various enzymes or receptors.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves cyclization reactions and the introduction of various functional groups to achieve the desired biological activity. For instance, the synthesis of 1,3,4-thiadiazole derivatives bearing an amide moiety has been reported to involve the reaction of carboxylic acid groups with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Although the specific synthesis of 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is not detailed in the provided papers, similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring, which can adopt various conformations depending on the substituents attached to it. The crystal structure of a related compound, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, shows that the thiadiazole ring can be nearly vertical to the phenyl rings, and the molecule can form a two-dimensional layer framework through weak hydrogen bonds and π-π stacking interactions . These structural features are crucial for the biological activity and could be similar in the compound of interest.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including substitution, alkylation, and phosphorylation, depending on the nature of the nucleophiles involved . The presence of a methoxy group can influence the reactivity of the compound, as seen in the selective formation of Z-isomers in the synthesis of side-chains for cephem antibiotics . The reactivity of the compound of interest would likely be influenced by the electron-donating methoxy group and the phenoxy-ethyl chain.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of methoxy and phenoxy-ethyl groups can increase the lipophilicity of the compound, potentially improving its oral bioavailability. For example, (methoxyalkyl)thiazoles have been shown to be potent, selective, and orally active 5-lipoxygenase inhibitors with high enantioselectivity . The compound of interest may exhibit similar properties, making it a candidate for oral administration in therapeutic applications.

Biological Activity

Thiadiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antitumor, and enzyme inhibition effects. For instance, certain 1,3,4-thiadiazole derivatives have shown significant in vitro antitumor activities against various human tumor cell lines . Additionally, the methoxyalkylthiazoles have been identified as selective 5-lipoxygenase inhibitors, which could be relevant to the anti-inflammatory properties of the compound of interest . The specific biological activities would need to be determined through experimental evaluation.

Applications De Recherche Scientifique

Synthesis and Characterization

The compound 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine is part of a broader category of thiadiazole derivatives which are synthesized for various biological and chemical studies. These compounds, including similar structures, have been synthesized and characterized using techniques such as UV-visible, 1H, 13C-NMR, and MS techniques. Their molecular structures have been confirmed through these methods, indicating their potential for further experimental applications (H. M. Vinusha et al., 2015).

Antimicrobial Activity

Thiadiazole derivatives exhibit notable antimicrobial activities. A study on imino-4-methoxyphenol thiazole derived Schiff bases showed moderate activity against bacterial and fungal species, indicating the potential of such compounds, including 5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine, for antimicrobial purposes (H. M. Vinusha et al., 2015).

Anticancer and Cytotoxic Agents

Thiadiazole derivatives have been explored for their anticancer properties. A study on 1,3,4-thiadiazole derivatives bearing an amide moiety showed that certain compounds exhibited the best inhibitory effects against cancer cell lines, suggesting that similar structures could be potent anticancer agents (A. Almasirad et al., 2016).

Antimycobacterial Agents

The synthesis of Schiff base derivatives of 5-(4-aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles showed significant antiproliferative activity against Mycobacterium smegmatis, indicating the potential of thiadiazole derivatives, including the compound , as antimycobacterial agents (K. A. Dilmaghani et al., 2012).

Propriétés

IUPAC Name |

5-[2-(4-methoxyphenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S/c1-15-8-2-4-9(5-3-8)16-7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSJYRLFUXKFRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(4-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1299262.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)

![(5-Ethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1299284.png)